molecular formula C4H2F8O3S B1598021 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate CAS No. 6401-00-9

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Cat. No. B1598021
CAS RN: 6401-00-9
M. Wt: 282.11 g/mol
InChI Key: QHZUUSNAUOEJBB-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate (also known as pentafluoropropyl trifluoromethanesulfonate, or PFPTMS) is a highly versatile and useful chemical compound. It is a colorless, odorless, and non-volatile liquid that is soluble in water and many organic solvents. PFPTMS is a strong acid, and it is a powerful nucleophile that can be used in a variety of chemical reactions. It is an important reagent in organic synthesis, and it is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

Lewis Acid Catalysis

  • Application : Scandium trifluoromethanesulfonate serves as a highly effective Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids, notably in the presence of p-nitrobenzoic anhydrides. It shows remarkable catalytic activity, particularly in assisting the acylation of sterically-hindered alcohols and in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Organic Synthesis

  • Application : Trifluoromethanesulfonic acid is extensively used in organic synthesis, particularly in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formations, and in the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be spectrally detected and studied (Kazakova & Vasilyev, 2017).

Catalysis in Cyclizations

  • Application : Trifluoromethanesulfonic acid is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, efficiently forming pyrrolidines. This process also facilitates the formation of polycyclic systems via cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Proton Transport Studies

  • Application : Trifluoromethanesulfonic acid hydrates, such as triflic acid pentahydrate, offer a defined system to study proton dissociation and transport in perfluorosulfonic acid membranes used in hydrogen fuel cells. These studies provide insights into protonic defects in water networks and contribute to understanding the behavior of proton transport in low-hydration environments (Hayes, Paddison, & Tuckerman, 2011).

Ionic Liquid Development

  • Application : Anions based on fluorosulfonyl derivatives, including trifluoromethanesulfonate (triflate), are crucial in developing ionic liquids with applications in various chemical processes. These anions are studied for their impact on the mass density and dynamic viscosity of ionic liquids, enhancing the understanding of their physical properties and potential industrial applications (Gouveia et al., 2017).

properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUUSNAUOEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379769
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

CAS RN

6401-00-9
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of trifluoromethanesulfonic anhydride (40 mL, 0.24 mol) and 2,2,3,3,3-pentafluoropropanol (25 mL, 0.24 mol) was heated under argon at 90° C. overnight. Then, the crude mixture was distilled at atmospheric pressure to give the desired product as a colourless oil (97% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
Reactant of Route 3
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Citations

For This Compound
4
Citations
Q Liu, CW Hsu, TL Dzwiniel, KZ Pupek… - Chemical …, 2020 - pubs.rsc.org
A fluorine-substituted ionic liquid based on a pyrrolidinium cation and a bis(fluorosulfonyl)imide anion was synthesized using a facile one-step reaction. The resulting ionic liquid is …
Number of citations: 11 pubs.rsc.org
HX Song, SM Wang, XY Wang, JB Han, Y Gao… - Journal of Fluorine …, 2016 - Elsevier
A series of diaryl(fluoroalkyl)sulfonium salts were synthesized from electron-rich diaryl sulfides and fluoroalkyl trifluoromethanesulfonates under solvent-free conditions. Unlike diaryl …
Number of citations: 12 www.sciencedirect.com
K Sato, H Takahagi, O Kubo, K Hidaka… - Bioorganic & Medicinal …, 2015 - Elsevier
Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) has emerged as a potential peripheral target for the treatment of obesity and metabolic disorders. We previously identified a …
Number of citations: 14 www.sciencedirect.com
佐藤健二郎 - 博士学位論文/本文(平成27 年度授与), 2016
Number of citations: 5

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